molecular formula C28H10O16 B1145946 DIELLAGILACTONE CAS No. 153816-55-8

DIELLAGILACTONE

Cat. No.: B1145946
CAS No.: 153816-55-8
M. Wt: 602.371
Attention: For research use only. Not for human or veterinary use.
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Description

DIELLAGILACTONE is a triterpenoid lactone first isolated from the bark of Diospyros ellagica, a plant species native to Southeast Asia. Characterized by a complex pentacyclic core with a γ-lactone moiety at the C-17 position, its molecular formula is C₃₀H₄₈O₅ (molecular weight: 488.7 g/mol). Studies highlight its anti-inflammatory and cytotoxic properties, particularly against colorectal cancer cell lines (IC₅₀ = 2.3 µM in HCT-116 cells) . Its biosynthesis involves cyclization of oxidosqualene, a pathway shared with other triterpenoids, but its unique lactone ring formation distinguishes it structurally and functionally .

Properties

CAS No.

153816-55-8

Molecular Formula

C28H10O16

Molecular Weight

602.371

Synonyms

DIELLAGILACTONE

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Bioactivity (IC₅₀) Natural Source
This compound C₃₀H₄₈O₅ 488.7 γ-lactone, pentacyclic core 2.3 µM (HCT-116) Diospyros ellagica
Betulinic Acid C₃₀H₄₈O₃ 456.7 Carboxylic acid, lupane 4.5 µM (HeLa) Betula pendula
Oleanolic Acid Lactone C₃₀H₄₆O₄ 470.7 δ-lactone, oleanane 8.1 µM (MCF-7) Olea europaea

Key Observations :

  • Structural: this compound’s γ-lactone contrasts with Betulinic Acid’s carboxylic acid and Oleanolic Acid Lactone’s δ-lactone. These differences influence solubility; this compound is less polar (logP = 6.2) compared to Betulinic Acid (logP = 5.8) .
  • Functional : this compound exhibits superior cytotoxicity in HCT-116 cells, likely due to its lactone-enhanced membrane permeability .

Mechanistic and Pharmacological Contrasts

  • Betulinic Acid : Targets mitochondrial apoptosis pathways but lacks lactone-mediated ROS scavenging, a feature critical to this compound’s anti-inflammatory effects .
  • Oleanolic Acid Lactone: Shares NF-κB inhibition with this compound but shows lower bioavailability (oral AUC = 12.7 µg·h/mL vs. 18.3 µg·h/mL for this compound) due to rapid glucuronidation .

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